Cerium stearate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

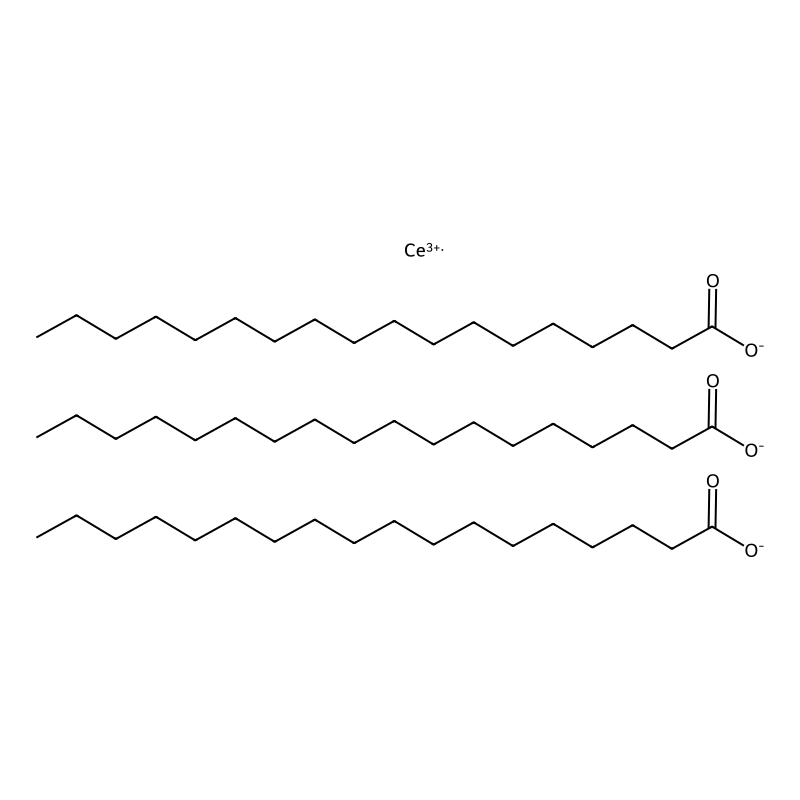

Canonical SMILES

Cerium stearate (CAS 10119-53-6) is a metal-organic compound, often classified as a 'metal soap', formed from a cerium(III) cation and three stearate anions. This structure, combining a reactive rare-earth metal ion with long, hydrophobic hydrocarbon chains, makes it insoluble in water but soluble in various non-polar organic solvents and oils. Its primary industrial value stems from this dual character, functioning as a heat stabilizer and lubricant in plastics like PVC, a precursor for cerium oxide (ceria) synthesis, an oxidation catalyst, and a drier in paint and coating formulations.

Substituting cerium stearate requires careful consideration of both the metal ion and the carboxylate ligand. Replacing it with inorganic cerium salts like cerium nitrate or acetate fails in non-polar formulations (e.g., plastics, oil-based paints) due to their poor solubility and incompatibility with organic matrices. Conversely, substituting with more common metal stearates, such as calcium or zinc stearate, is inadequate for applications that depend on the specific redox activity of the cerium ion (Ce³⁺/Ce⁴⁺). This catalytic function is critical for performance as a primary paint drier and in specific oxidation catalysis roles, where calcium and zinc stearates act primarily as stabilizers or lubricants without providing the necessary catalytic activity.

Superior Performance as a Cobalt-Free Primary Paint Drier

Cerium stearate functions as a primary, through-film polymerization catalyst in coatings, a role distinct from auxiliary driers like calcium stearate. While cobalt has been the industry standard primary drier, cerium carboxylates are effective alternatives, particularly in baking enamels and white or clear varnishes where color retention is critical. Unlike lead-based driers, cerium does not cause turbidity in alkyd varnishes or staining from atmospheric hydrogen sulfide. The drive to replace cobalt driers, which are facing increasing regulatory pressure due to toxicity concerns, makes cerium-based driers a key procurement choice for modern, compliant coating formulations.

| Evidence Dimension | Drier Functionality and Application Suitability |

| Target Compound Data | Acts as a primary (oxidative) drier, promoting through-film polymerization. Recommended for baking enamels and white/clear coats due to good color retention. |

| Comparator Or Baseline | Cobalt Driers (Primary): Most active surface drier, but can cause wrinkling and faces toxicity regulations. Calcium/Zinc Stearates (Auxiliary/Lubricant): Little to no primary drying action; mainly function as stabilizers or wetting agents. Lead Driers (Primary): Effective through-drier but toxic and causes sulfide staining. |

| Quantified Difference | Qualitative but functionally distinct role; cerium provides primary drying activity where Ca/Zn do not, and offers a less toxic, non-staining alternative to Co/Pb. |

| Conditions | Air-drying or baking formulations for alkyd-based paints, varnishes, and enamels. |

For formulators seeking to replace regulated cobalt driers or avoid lead toxicity, cerium stearate offers a technically viable primary drier, unlike common metal stearates which lack catalytic drying activity.

Enhanced Thermal Stability in PVC Formulations Compared to Single Stearates

In Polyvinyl Chloride (PVC) processing, cerium stearate acts as an effective heat stabilizer. A study comparing a cerium stearate compound stabilizer against a standard Calcium/Zinc (Ca/Zn) stabilizer in PVC formwork demonstrated superior performance. The cerium-based system improved the flexural strength by 19.68% and the flexural modulus by 4.62%. This indicates better polymer integrity during and after processing. While zinc stearate provides good initial color stability, it can cause catastrophic failure ('zinc burning'), and calcium stearate offers good long-term stability but poor initial color. Cerium stearate-based systems provide a balanced performance, enhancing mechanical properties beyond what is typically achieved with standard Ca/Zn systems.

| Evidence Dimension | Mechanical Properties of Stabilized PVC |

| Target Compound Data | PVC stabilized with a cerium stearate compound showed a 19.68% increase in flexural strength and a 4.62% increase in flexural modulus. |

| Comparator Or Baseline | Standard Ca/Zn stabilizer formulation. |

| Quantified Difference | +19.68% flexural strength; +4.62% flexural modulus. |

| Conditions | PVC formwork application, comparing optimized cerium stearate compound stabilizer vs. a standard Ca/Zn stabilizer. |

This provides a quantifiable reason to select a cerium stearate-based system over standard Ca/Zn stabilizers for demanding PVC applications where post-processing mechanical strength is a critical performance metric.

Differentiated Thermal Decomposition Pathway for Ceria (CeO2) Nanomaterial Synthesis

As a precursor for ceria (CeO2), cerium stearate offers a different decomposition profile compared to common inorganic precursors like cerium acetate or cerium nitrate. The thermal decomposition of cerium(III) acetate hydrate to CeO2 in an inert atmosphere involves multiple steps, including dehydration, crystallization of an anhydrous intermediate, and final conversion, completing around 550°C. In contrast, cerium stearate's decomposition begins at approximately 250°C. The long alkyl chains of the stearate ligand can influence the morphology of the resulting oxide particles, a factor not present with simple acetate or nitrate anions. Studies on other organometallic precursors have shown that single-step decompositions can lead to more uniform, spherical nanoparticles compared to the irregular morphologies often produced from multi-step decomposition of commercial acetate and nitrate precursors.

| Evidence Dimension | Thermal Decomposition Profile |

| Target Compound Data | Decomposition commences at ~250°C via a radical mechanism involving the long alkyl chains. |

| Comparator Or Baseline | Cerium(III) Acetate Hydrate: Completes decomposition to CeO2 around 330°C in air and proceeds through several distinct intermediate steps up to 550°C in argon. |

| Quantified Difference | Lower onset of decomposition and a different reaction pathway (radical mechanism vs. multi-step dehydration/conversion) which can influence final particle morphology. |

| Conditions | Thermal decomposition in an inert (Argon) or air atmosphere to produce cerium oxide. |

For researchers synthesizing ceria nanoparticles, the choice of precursor directly impacts process temperature and final particle morphology; cerium stearate provides a lower-temperature, organic-matrix route compared to inorganic salts.

Formulating Cobalt-Free, High-Performance Paints and Varnishes

For developing coatings that comply with new regulations restricting cobalt compounds, cerium stearate is a direct, functional replacement for cobalt-based primary driers. It is particularly suitable for white or light-colored alkyd or epoxy-ester baking enamels where its inherent catalytic activity promotes through-drying without the color-staining issues associated with manganese or the toxicity of lead.

Manufacturing High-Strength, Rigid PVC Products

In the production of rigid PVC profiles, pipes, and formwork, where final mechanical properties are paramount, incorporating a cerium stearate-based stabilizer system is justified. Its demonstrated ability to improve flexural strength and modulus over standard Ca/Zn systems allows for the creation of more durable and robust end-products.

Controlled Synthesis of Ceria Nanomaterials via Thermal Decomposition

As an organometallic precursor for cerium oxide nanoparticles, cerium stearate is the right choice for synthesis routes where control over particle morphology is desired and compatibility with organic solvents is needed. Its distinct, lower-temperature decomposition pathway compared to inorganic salts like cerium acetate provides an alternative method for tuning the final properties of the nanomaterial.

References

- [1] Cerium stearate (C₅₄H₁₀₅CeO₆): Chemical Compound. PubChem.

- [14] Preparation of Cerium Stearate Compound Heat Stabilizer and Application in PVC Formwork. Chinese Rare Earths.

- [20] The role of precursor decomposition in the formation of samarium doped ceria nanoparticles via solid-state microwave synthesis. Scientific Reports.

- [22] PAINT DRIERS. Parth International.

- [26] Types of driers & their functions. Goldstab Organics.

- [34] Investigation of Thermal Decomposition Behavior of Cerium (III) Acetate Hydrate in Argon and Dry Air Atmosphere. GU J Sci.

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

10119-53-6